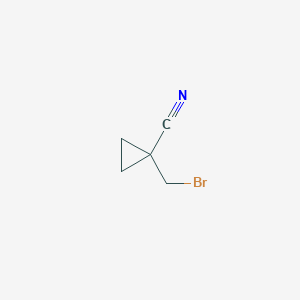
Ethyl-4-iod-3-methylbenzoat
Übersicht
Beschreibung
Ethyl 4-iodo-3-methylbenzoate is a chemical compound with the molecular formula C10H11IO2 and a molecular weight of 290.10 . It is an ester, which is a class of compounds derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group .
Molecular Structure Analysis
The molecular structure of Ethyl 4-iodo-3-methylbenzoate consists of an ethyl group (C2H5) attached to the oxygen of a carboxylic acid group (-COOH), which is part of a benzene ring that also has an iodine atom and a methyl group attached .Physical and Chemical Properties Analysis
Ethyl 4-iodo-3-methylbenzoate is predicted to have a density of 1.592±0.06 g/cm3 . Other physical and chemical properties such as boiling point, melting point, solubility, and specific optical rotation are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthese von DDR1-Inhibitoren
Ethyl-4-iod-3-methylbenzoat wird als Reagenz bei der Synthese von [(Pyrazolo[1,5-a]pyrimidinyl)ethinyl]benzamiden verwendet, die als selektive Inhibitoren für den Discoidin-Domänen-Rezeptor 1 (DDR1) wirken, eine Proteintyrosinkinase, die an verschiedenen Krankheiten beteiligt ist, einschließlich Krebs .
Herstellung von GZD824
Diese Verbindung wird auch bei der Herstellung von oral bioverfügbarem GZD824 eingesetzt, das Breakpoint Cluster Region-Abelson (BCR-ABL) angreift und für die Behandlung der chronischen myeloischen Leukämie von Bedeutung ist .
Synthese von Immunmodulatoren
Eine weitere Anwendung besteht in der Synthese neuartiger Colchicin-abgeleiteter Nitratester, die als Immunsuppressiva wirken .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-iodo-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCCTDZBWSWSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80741828 | |
| Record name | Ethyl 4-iodo-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80741828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103204-07-5 | |
| Record name | Ethyl 4-iodo-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80741828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Boc-amino)cyclopropyl]pyridine](/img/structure/B1374648.png)


![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)





![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B1374665.png)


![3-Bromobenzo[d]isoxazole](/img/structure/B1374670.png)

